REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[N:8]=[C:7]([O:9][CH3:10])[C:6]([B:11]([OH:13])[OH:12])=[CH:5][N:4]=1.O[C:15]([C:18](O)([CH3:20])[CH3:19])([CH3:17])[CH3:16]>O1CCCC1>[CH3:1][O:2][C:3]1[N:8]=[C:7]([O:9][CH3:10])[C:6]([B:11]2[O:12][C:18]([CH3:20])([CH3:19])[C:15]([CH3:17])([CH3:16])[O:13]2)=[CH:5][N:4]=1
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Name
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|
Quantity
|
5.34 g
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Type
|
reactant
|
Smiles
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COC1=NC=C(C(=N1)OC)B(O)O
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Name
|
|
Quantity
|
25 mL
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Type
|
solvent
|
Smiles
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O1CCCC1
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Name
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|
Quantity
|
662.2 mg
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Type
|
reactant
|
Smiles
|
COC1=NC=C(C(=N1)OC)B(O)O
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Name
|
|
Quantity
|
1.53 g
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Type
|
reactant
|
Smiles
|
COC1=NC=C(C(=N1)OC)B(O)O
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Name
|
|
Quantity
|
0.613 g
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Type
|
reactant
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Smiles
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OC(C)(C)C(C)(C)O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
the reaction stirred at room temperature for 1.5 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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To a 100 mL round-bottomed flask charged with 4 Å molecular sieves (approximately 1 g)
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Type
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ADDITION
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Details
|
The pinocol (2.98 g, 25.3 mmol) was added
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Type
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STIRRING
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Details
|
the reaction stirred overnight
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Duration
|
8 (± 8) h
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Type
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STIRRING
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Details
|
the reaction stirred for 0.5 hours
|
Duration
|
0.5 h
|
Type
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WAIT
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Details
|
After 2 hours
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Duration
|
2 h
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Type
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CUSTOM
|
Details
|
the molecular sieves were removed by filtration
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated
|
Type
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CUSTOM
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Details
|
After drying under high vacuum
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Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC=C(C(=N1)OC)B1OC(C(O1)(C)C)(C)C
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Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.61 g | |
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |